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Compound of Interest

Compound Name: Feretoside

Cat. No.: B113735 Get Quote

A Comprehensive Overview of Feretoside: Structure, Biological Activity, and a Proposed

Synthetic Strategy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Feretoside is a naturally occurring iridoid glucoside found in the barks of Eucommia ulmoides,

a plant used in traditional Chinese medicine to treat conditions like hypertension and to support

liver and kidney function[1]. It is classified as a phenolic compound and is noted for its

cytoprotective activities[1]. As a heat shock protein (HSP) inducer, Feretoside presents a

promising scaffold for the development of novel therapeutic agents[1]. Despite its interesting

biological profile, a complete total synthesis of Feretoside has not been prominently reported

in peer-reviewed literature. This document provides a summary of the known properties of

Feretoside and proposes a theoretical retrosynthetic analysis to guide future synthetic

endeavors.

Chemical and Physical Properties
Feretoside is a white to off-white solid with the molecular formula C₁₇H₂₄O₁₁ and a molecular

weight of 404.368 g/mol [2]. It is soluble in solvents such as DMSO, pyridine, methanol, and

ethanol[3]. Commercially available Feretoside typically has a purity of 95% to over 99%[2].
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Property Value Source

Molecular Formula C₁₇H₂₄O₁₁ [2]

Molecular Weight 404.368 g/mol [2]

CAS Number 27530-67-2 [2]

IUPAC Name

methyl (1S,4aS,5R,7aS)-1-(β-

D-glucopyranosyloxy)-5-

hydroxy-7-

(hydroxymethyl)-1,4a,5,7a-

tetrahydrocyclopenta[c]pyran-

4-carboxylate

Synonyms
Scandoside methyl ester, 6-

beta-Hydroxygeniposide
[2]

Physical Form Powder/Solid [2]

Purity 95% - 99.15% [2]

Storage Temperature
0°C (short term), -20°C (long

term), desiccated
[4]

Solubility
DMSO, Pyridine, Methanol,

Ethanol
[3]

Biological Activity
Feretoside has been identified as an inducer of heat shock factor 1 (HSF1) and subsequent

heat shock proteins (HSPs) such as HSP27 and HSP70[3]. This activity contributes to its

cytoprotective effects. In one study, Feretoside at a concentration of 3 μM was shown to

increase the expression of HSF1 by a factor of 1.214[3]. The induction of HSPs is a critical

cellular stress response, and compounds that can modulate this pathway are of significant

interest for treating a variety of diseases, including neurodegenerative disorders and ischemia.
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Given the absence of a published total synthesis, a hypothetical retrosynthetic analysis is

presented here to stimulate research in this area. The synthesis of Feretoside presents two

primary challenges: the stereoselective construction of the complex iridoid core and the

glycosidic linkage to the glucose moiety.

Diagram of Proposed Retrosynthetic Analysis

FeretosideGlycosylation

Iridoid Aglycone
(Scandoside methyl ester aglycone)Iridoid Ring Formation

Protected Glucose Donor
(e.g., Acetylated Glucosyl Bromide)

Functionalized Cyclopentane Precursor

Click to download full resolution via product page

Caption: A proposed retrosynthetic pathway for Feretoside.

Hypothetical Experimental Protocol

This protocol outlines a potential, untested synthetic route. All steps would require extensive

optimization and characterization.

Part 1: Synthesis of the Iridoid Aglycone

Starting Material: A suitable chiral cyclopentane derivative. The synthesis would likely begin

from a commercially available, enantiomerically pure starting material to establish the

stereochemistry.

Key Transformations:

Introduction of Functional Groups: A series of reactions to install the necessary hydroxyl,

methyl ester, and hydroxymethyl groups onto the cyclopentane ring. This could involve

aldol reactions, Michael additions, and reductions.

Ring Closure to form the Dihydropyran Ring: An intramolecular cyclization, potentially an

oxa-Michael addition or an etherification reaction, would be employed to form the core
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iridoid structure.

Purification: Each intermediate would be purified by column chromatography on silica gel.

Characterization: Structure confirmation of intermediates and the final aglycone would be

performed using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Part 2: Glycosylation

Preparation of the Glucose Donor: Commercially available glucose would be per-acetylated

and then converted to a suitable glycosyl donor, such as a glucosyl bromide or

trichloroacetimidate.

Glycosylation Reaction:

The iridoid aglycone (glycosyl acceptor) would be dissolved in a dry, aprotic solvent (e.g.,

dichloromethane) under an inert atmosphere (e.g., argon).

A Lewis acid promoter (e.g., silver triflate or trimethylsilyl triflate) would be added.

The protected glucose donor would be added portion-wise at a low temperature (e.g., -78

°C) to control the stereoselectivity of the glycosidic bond.

The reaction would be slowly warmed to room temperature and stirred until completion,

monitored by thin-layer chromatography (TLC).

Workup and Purification: The reaction would be quenched, and the product extracted.

Purification by column chromatography would yield the protected Feretoside.

Part 3: Deprotection

Removal of Protecting Groups: The acetyl groups on the glucose moiety would be removed

under basic conditions, for example, using sodium methoxide in methanol (Zemplén

deacetylation).

Final Purification: The final product, Feretoside, would be purified by reverse-phase HPLC

to yield the highly pure compound.
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Final Characterization: The structure and purity of the synthetic Feretoside would be

confirmed by high-resolution mass spectrometry, NMR spectroscopy, and comparison to the

data of the natural product.

Diagram of a Hypothetical Experimental Workflow
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Caption: A potential workflow for the total synthesis of Feretoside.

Conclusion

While the total synthesis of Feretoside remains an open challenge, its interesting biological

profile as a cytoprotective agent and HSP inducer makes it an attractive target for synthetic

chemists. The proposed retrosynthetic analysis and hypothetical protocol provide a conceptual

framework for approaching its synthesis. The successful total synthesis of Feretoside would

not only provide a renewable source of this natural product for further biological evaluation but

also open avenues for the synthesis of novel analogs with potentially enhanced therapeutic

properties. Further research into the development of a viable synthetic route is highly

encouraged.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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